(S)-2-Amino-1,1,3-triphenylpropan-1-ol
Overview
Description
(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes an amino group and three phenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve high yields and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(S)-2-Amino-1,1,3-triphenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-1,1,3-triphenylpropan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenyl groups can engage in π-π interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
®-2-Amino-1,1,3-triphenylpropan-1-ol: The enantiomer of the compound, with similar but distinct properties.
2-Amino-1,1-diphenylpropan-1-ol: A structurally related compound with two phenyl groups instead of three.
2-Amino-1,1,3-triphenylpropan-2-ol: A positional isomer with the amino group located at a different position.
Uniqueness: (S)-2-Amino-1,1,3-triphenylpropan-1-ol is unique due to its specific chiral configuration and the presence of three phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-1,1,3-triphenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBDYRXZGBOIH-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427476 | |
Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-78-3 | |
Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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